1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-
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Overview
Description
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and other diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its inhibitory effects on specific enzymes and its potential as a drug candidate
Uniqueness
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and bone-related disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms. Its molecular formula is C14H20N4O, with specific functional groups that contribute to its biological activity.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C14H20N4O |
Molecular Weight | 276.34 g/mol |
SMILES | CC1(C2CCN(C1)C(=N2)N)C(=O)C(=O)C(=N)C(=O) |
InChI | InChI=1S/C14H20N4O/c1-6-13-12-10-14(15)11(9-8-18-17)7-3-5-16/h7,9-12H,6H2,1-5H3,(H2,15,16) |
1,7-Diazaspiro[4.4]nonane derivatives have been studied for their interaction with neuronal nicotinic receptors (NNRs), particularly the α4β2 subtype. This selectivity suggests potential applications in treating central nervous system disorders such as anxiety and depression.
Key Findings:
- NNR Modulation : The compound exhibits modulating effects on NNRs, which are implicated in various neurological functions and disorders .
- Inhibition of Osteoclast Activity : Research indicates that certain derivatives can inhibit osteoclast activity in vitro and in vivo, suggesting a role in preventing bone loss without affecting bone formation .
1. Osteoclast Activity Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds effectively inhibited human and mouse osteoclast activities. The lead compound E197 showed significant inhibition with an IC50 value indicating effective concentration levels .
2. Neurological Effects
In animal models, the compound has shown anxiolytic-like effects in elevated plus maze tests and antidepressant-like effects in tail suspension tests . These findings highlight its potential as a therapeutic agent for mood disorders.
Comparative Biological Activity Table
Compound | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
1,7-Diazaspiro[4.4]nonane Derivative E197 | Osteoclast activity inhibition | 10 | Human Osteoclasts |
(R)-7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane | NNR modulation | Not specified | α4β2 Nicotinic Receptors |
E202 | Osteoclast activity inhibition | 8 | Human Osteoclasts |
Properties
CAS No. |
646056-11-3 |
---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7-(5-cyclopentyloxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C17H25N3O/c1-2-5-15(4-1)21-16-10-14(11-18-12-16)20-9-7-17(13-20)6-3-8-19-17/h10-12,15,19H,1-9,13H2 |
InChI Key |
VFPJASNIRPDTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=CC(=C2)N3CCC4(C3)CCCN4 |
Origin of Product |
United States |
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